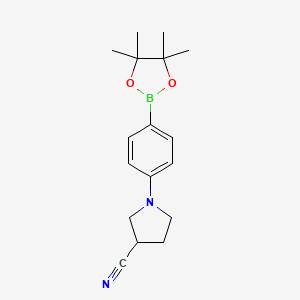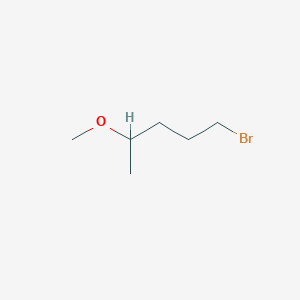
Benzene, 1-(1,1-dimethylethoxy)-4-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(1,1-dimethylethoxy)-4-fluoro- is an organic compound with the molecular formula C10H13FO It is a derivative of benzene, where a fluorine atom and a 1,1-dimethylethoxy group are substituted at the para positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,1-dimethylethoxy)-4-fluoro- typically involves the following steps:
Starting Materials: Benzene, 1,1-dimethylethyl alcohol, and fluorinating agents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective substitution of the fluorine atom and the 1,1-dimethylethoxy group.
Catalysts: Catalysts such as aluminum chloride or other Lewis acids may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-(1,1-dimethylethoxy)-4-fluoro- involves large-scale synthesis using automated reactors. The process includes:
Raw Material Handling: Efficient handling and storage of raw materials to prevent contamination.
Reaction Optimization: Continuous monitoring and optimization of reaction parameters to maximize yield and purity.
Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(1,1-dimethylethoxy)-4-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the fluorine atom or the 1,1-dimethylethoxy group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while oxidation could produce quinones.
Applications De Recherche Scientifique
Benzene, 1-(1,1-dimethylethoxy)-4-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-(1,1-dimethylethoxy)-4-fluoro- involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, while the 1,1-dimethylethoxy group can influence its solubility and stability. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-(1,1-dimethylethoxy)-: Lacks the fluorine atom, resulting in different chemical properties.
Benzene, 4-fluoro-: Lacks the 1,1-dimethylethoxy group, affecting its reactivity and applications.
Benzene, 1-(1,1-dimethylethoxy)-2-fluoro-: Has the fluorine atom in a different position, leading to variations in its chemical behavior.
Uniqueness
Benzene, 1-(1,1-dimethylethoxy)-4-fluoro- is unique due to the combined presence of both the fluorine atom and the 1,1-dimethylethoxy group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
16222-41-6 |
|---|---|
Formule moléculaire |
C10H13FO |
Poids moléculaire |
168.21 g/mol |
Nom IUPAC |
1-fluoro-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H13FO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 |
Clé InChI |
JFMCEYRRODNRTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Methyl-2H-benzo[d][1,2,3]triazol-4-yl)methanol](/img/structure/B13150122.png)
![1-[4-(Methylamino)oxolan-3-yl]ethan-1-one](/img/structure/B13150127.png)
![2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)-](/img/structure/B13150135.png)




![7-Benzyl-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13150177.png)
![heptasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/structure/B13150179.png)

![(1S,5S,6S)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13150186.png)

![6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid](/img/structure/B13150200.png)
